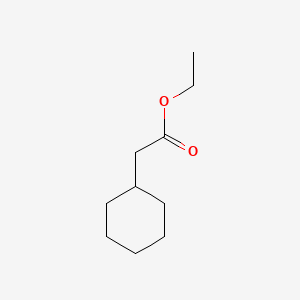

Ethyl cyclohexylacetate

描述

Ethyl cyclohexylacetate (CAS: 5452-75-5) is an ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. It is characterized by a cyclohexyl group attached to an acetic acid ethyl ester backbone. Key physical properties include:

- Density: 0.948 g/mL at 25°C

- Boiling Point: 211–212°C at 766 mmHg

- Refractive Index: 1.444 (20°C)

- Storage: Recommended at 2–8°C .

This compound is utilized in perfumery and synthetic chemistry due to its ester functionality. For instance, it is listed as a synthetic perfume ingredient alongside benzyl acetate and linalyl benzoate . Industrially, it serves as a precursor for synthesizing derivatives like 2-cyclohexylethanol via lithium aluminum hydride reduction .

属性

IUPAC Name |

ethyl 2-cyclohexylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDAMDWKXGTKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063901 | |

| Record name | Cyclohexaneacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyl cyclohexylacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5452-75-5 | |

| Record name | Ethyl cyclohexylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5452-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyclohexylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cyclohexylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexaneacetic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexaneacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyclohexylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYCLOHEXYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V36O028G9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: Ethyl cyclohexylacetate can be synthesized through the esterification of cyclohexaneacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Cyclohexaneacetic acid+EthanolH2SO4Ethyl cyclohexylacetate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield cyclohexaneacetic acid and ethanol.

Reduction: It can be reduced to cyclohexaneethanol using reducing agents such as lithium aluminum hydride.

Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

Hydrolysis: Cyclohexaneacetic acid and ethanol.

Reduction: Cyclohexaneethanol.

Transesterification: Various esters depending on the alcohol used

科学研究应用

Flavor and Fragrance Industry

Applications:

- Flavoring Agent: Ethyl cyclohexylacetate is utilized in the food industry to impart fruity flavors to products such as confectioneries and beverages. Its sweet and floral notes enhance the overall sensory experience of food products.

- Fragrance Component: In perfumery, it serves as a key ingredient due to its ability to blend well with other aromatic compounds, providing depth and complexity to fragrances.

Case Study:

A study conducted by the Good Scents Company highlighted the use of this compound in various fragrance formulations, demonstrating its efficacy in creating long-lasting scents while maintaining safety standards for consumer products .

Chemical Synthesis

Applications:

- Intermediate in Organic Synthesis: this compound acts as a versatile intermediate in the synthesis of more complex organic molecules. It can be involved in reactions such as esterification and transesterification.

- Solvent Properties: Its solvent capabilities make it suitable for use in chemical reactions where solubility of reactants is crucial.

Data Table: Solvent Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 210 °C |

| Density | 0.93 g/cm³ |

| Solubility in Water | Low |

| Flash Point | 95 °C |

Environmental Impact

The production processes of this compound have been evaluated for their environmental impact. Innovative methods such as reactive distillation have been explored to enhance efficiency and reduce waste.

Case Study:

A life cycle assessment (LCA) study indicated that employing advanced catalytic processes can significantly lower the environmental footprint associated with the production of this compound. By optimizing reaction conditions and recycling by-products, manufacturers can achieve sustainable production practices .

Safety and Regulatory Aspects

While this compound is generally recognized as safe when used within regulated limits, it is essential to consider safety data regarding exposure levels.

Toxicological Information:

- Irritation Potential: Prolonged exposure may cause irritation to skin and mucous membranes.

- Regulatory Status: It complies with various international safety regulations, making it suitable for use in consumer products.

作用机制

The mechanism of action of ethyl cyclohexylacetate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. The ester functional group in the compound interacts with these receptors, leading to the perception of its fruity odor. In chemical reactions, the ester group can undergo nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the formation of various products .

相似化合物的比较

Comparison with Structurally Similar Compounds

Methyl Cyclohexylacetate

- CAS : 14352-61-5; Molecular Formula : C₉H₁₆O₂; Molecular Weight : 156.22 g/mol.

- Key Differences: The ethyl group in this compound is replaced by a methyl group, reducing molecular weight by ~14 g/mol. Boiling Point: Not explicitly stated, but typically lower than ethyl derivatives due to reduced molecular size. Applications: Used in similar fragrance formulations but with altered volatility profiles .

Allyl Cyclohexylacetate

- CAS : 4728-82-9; Molecular Formula : C₁₁H₁₈O₂.

- Key Differences :

- The ethyl group is replaced by an allyl (propenyl) group, introducing unsaturation.

- Reactivity : The allyl group enhances susceptibility to polymerization or electrophilic additions.

- Regulatory Status : Granted GRAS (Generally Recognized As Safe) status by FEMA for food flavoring, unlike this compound .

Ethyl 2-Cyano-2-cyclohexylacetate

- CAS: 3213-50-1; Molecular Formula: C₁₁H₁₇NO₂.

- Key Differences: Introduction of a cyano group (-CN) at the α-position increases polarity and boiling point. Applications: Functions as a precursor in pharmaceuticals or agrochemicals due to the reactive cyano group .

Reaction Kinetics and Saponification Behavior

This compound exhibits saponification kinetics comparable to ethyl isovalerate and ethyl β-methylvalerate , with nearly identical activation energy (E) values (Table 1). This suggests steric effects dominate over inductive effects in influencing reaction rates .

Table 1: Saponification Kinetic Parameters of Selected Esters

Odor and Industrial Use Comparisons

- Ethyl Trimethylsilyl Cyclohexylidene Acetates : Structural analogs with trimethylsilyl groups exhibit distinct odor profiles compared to this compound, underscoring the role of substituents in olfactory properties .

- Hexyl Acetate (CAS: 142-92-7): A linear ester with higher volatility (lower boiling point: 169°C) but similar use in fragrances and solvents .

生物活性

Ethyl cyclohexylacetate (ECA), with the chemical formula and CAS number 5452-75-5, is an ester commonly used in flavoring and fragrance applications due to its pleasant fruity aroma reminiscent of raspberry and apple. Its unique properties make it a subject of interest in various fields, including food science, pharmacology, and toxicology. This article reviews the biological activity of this compound, focusing on its chemical properties, potential health effects, and relevant research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 170.25 g/mol |

| Boiling Point | 211-212 °C |

| Density | 0.948 g/mL at 25 °C |

| Flash Point | 176 °F |

| Solubility | Insoluble in water; soluble in alcohol and oils |

| Odor | Powerful fruity odor |

These properties indicate that ECA is a clear liquid with moderate volatility and solubility in organic solvents, making it suitable for various applications in food and cosmetic industries .

Biological Activity

Research on the biological activity of this compound has primarily focused on its potential effects on human health and its applications in food science.

Antioxidant Activity

A study investigating the antioxidant potential of various esters found that this compound exhibited moderate antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent oxidative stress and related diseases. The study employed several models to assess antioxidant activity, including DPPH radical scavenging assays .

Toxicological Studies

Toxicological assessments have indicated that this compound has a low toxicity profile when used within recommended concentrations. The compound's safety was evaluated through various studies that measured its effects on cellular functions and potential toxicological endpoints. For instance, studies have shown that at concentrations typically used in food products (around 20 ppm), ECA does not exhibit significant adverse effects on cellular viability or function .

Flavoring Agent

As a flavoring agent, this compound is recognized for enhancing the sensory qualities of food products. It acts as a blender and fixative for more volatile esters, contributing to the overall flavor profile without imparting undesirable characteristics. Its application in imitation fruit flavors demonstrates its utility in food technology .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Flavor Enhancement : In a controlled study involving fruit-flavored beverages, the addition of this compound significantly improved consumer acceptance scores compared to control samples lacking this compound.

- Cosmetic Applications : A formulation study showed that incorporating ECA into cosmetic products enhanced fragrance longevity without compromising skin compatibility.

常见问题

Basic: What are the common synthetic routes for ethyl cyclohexylacetate in laboratory settings?

Methodological Answer:

this compound is synthesized via:

- Catalytic Carbene Insertion : Metal-organic frameworks (MOFs) with TpmxCu-like catalysts enable C–H bond insertion in cyclohexane, yielding this compound (67% yield) under optimized conditions .

- Reduction of Esters : Lithium aluminum hydride (LiAlH) reduction of this compound produces 2-cyclohexylethanol (94% yield), demonstrating the reversibility of esterification reactions .

- Esterification : Acid-catalyzed esterification of cyclohexylacetic acid with ethanol, though not explicitly detailed in evidence, aligns with standard protocols for analogous esters .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

Key techniques include:

- GC-FTIR Spectroscopy : Identifies functional groups and structural isomers by matching spectral data (e.g., cyclohexylacetate vs. pentylacetate with a match value of 530) .

- Elemental Analysis : Validates purity and molecular composition (e.g., CHO: Calc. C 70.58%, H 10.58%; Found C 70.49%, H 10.59%) .

- Derivatization : Formation of 3,5-dinitrobenzoate derivatives for melting point verification (e.g., mp 71°C) ensures structural confirmation .

Advanced: How do heterogeneous catalysts improve the yield of this compound compared to homogeneous systems?

Methodological Answer:

Heterogeneous catalysts like MOFs offer:

- Enhanced Stability : Reusable frameworks maintain catalytic activity over multiple cycles, reducing reagent waste .

- Higher Yields : MOF-based systems achieve 67% yield in carbene insertion reactions, surpassing homogeneous catalysts (30% yield) under similar conditions. This is attributed to confined active sites that stabilize transition states .

- Mechanistic Insights : Comparative kinetic studies can elucidate differences in reaction pathways, such as steric effects or diffusion limitations .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Combine GC-FTIR , NMR, and high-resolution mass spectrometry to reconcile discrepancies (e.g., distinguishing cyclohexylacetate isomers).

- Computational Modeling : Simulate IR or NMR spectra using DFT to match experimental data, resolving ambiguities in peak assignments .

- Literature Benchmarking : Compare results against established databases (e.g., NIST) to identify outliers or systematic errors .

Advanced: What are the considerations for designing reproducible synthesis protocols?

Methodological Answer:

- Detailed Experimental Documentation : Include catalyst loading, temperature gradients, and solvent purity to ensure replicability .

- Supplementary Data : Provide raw spectral files, chromatograms, and crystallographic data in accessible formats (e.g., .cif for MOF structures) .

- Negative Controls : Report failed attempts (e.g., LiAlH reduction without anhydrous conditions) to guide troubleshooting .

Advanced: How does the Claisen condensation apply to this compound's reactivity?

Methodological Answer:

- Reversible Mechanism : this compound can undergo base-catalyzed cleavage into β-keto ester fragments, a reverse Claisen process. Curved-arrow mechanisms illustrate proton transfer and bond reorganization .

- Substrate Design : Modify ester substituents (e.g., cyclohexyl vs. phenyl groups) to study steric and electronic effects on equilibrium .

Basic: What toxicity profiles are established for this compound in biological systems?

Methodological Answer:

- Acute Toxicity : Oral LD in rats is 0.9–1.24 g/kg; dermal LD in rabbits is 1.25 g/kg, indicating moderate toxicity .

- Irritation/Sensitization : At 4% concentration, slight skin irritation observed in humans; no sensitization in maximization tests (23 subjects) .

- Regulatory Status : GRAS designation by FEMA (1965) and FDA approval for food use (21 CFR 121.1164) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。